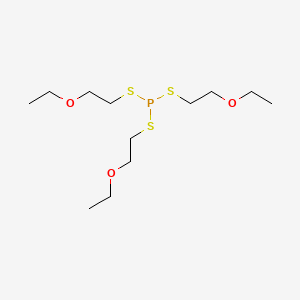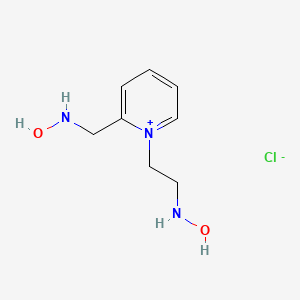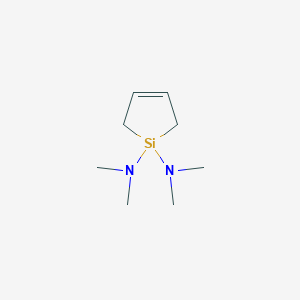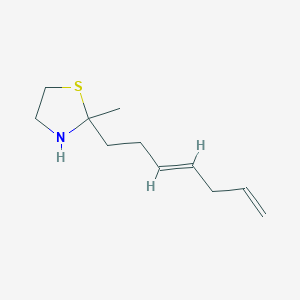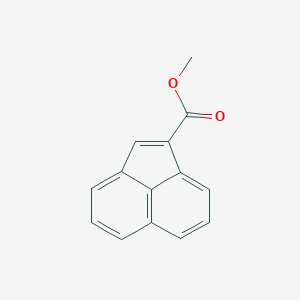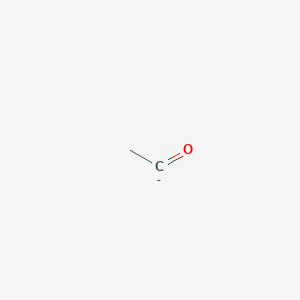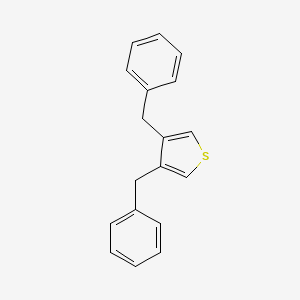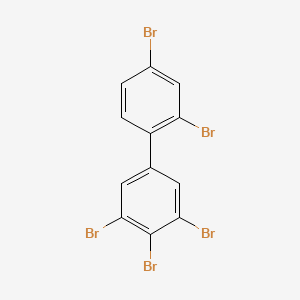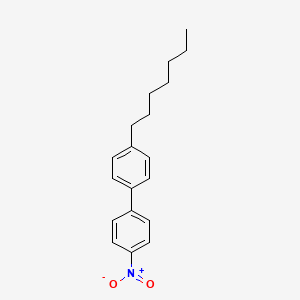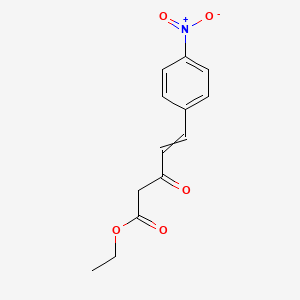![molecular formula C10H12OS B14443436 [(1-Methoxycyclopropyl)sulfanyl]benzene CAS No. 75697-56-2](/img/structure/B14443436.png)
[(1-Methoxycyclopropyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Methoxycyclopropyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a (1-methoxycyclopropyl)sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methoxycyclopropyl)sulfanyl]benzene typically involves the reaction of benzene with (1-methoxycyclopropyl)sulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Methoxycyclopropyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(1-Methoxycyclopropyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [(1-Methoxycyclopropyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic amino acids in proteins.
Vergleich Mit ähnlichen Verbindungen
[(1-Methoxycyclopropyl)sulfanyl]benzene can be compared with other benzene derivatives containing sulfur groups, such as:
Thiophenol: Contains a thiol group instead of a sulfanyl group.
Benzyl sulfide: Features a sulfide linkage between two benzene rings.
Methoxybenzene: Lacks the cyclopropyl and sulfanyl groups, making it less reactive in certain chemical reactions.
The unique combination of a methoxycyclopropyl group and a sulfanyl group in this compound provides distinct chemical properties and reactivity compared to these similar compounds.
Eigenschaften
CAS-Nummer |
75697-56-2 |
|---|---|
Molekularformel |
C10H12OS |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
(1-methoxycyclopropyl)sulfanylbenzene |
InChI |
InChI=1S/C10H12OS/c1-11-10(7-8-10)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
BWZXHIVCSLMGNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


